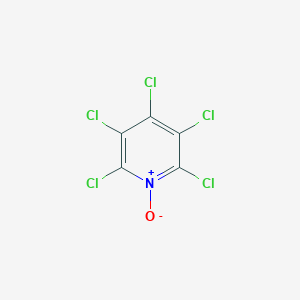
2,3,4,5,6-pentachloro-1-pyridiniumolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-pentachloro-1-pyridiniumolate is a useful research compound. Its molecular formula is C5Cl5NO and its molecular weight is 267.3 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridine, pentachloro-, 1-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3,4,5,6-Pentachloro-1-pyridiniumolate (PCP) is a chlorinated heterocyclic compound that has garnered attention due to its potential biological activities and applications in various fields. This article explores the biological activity of PCP through a detailed examination of its mechanisms of action, toxicity profiles, and relevant case studies.
PCP is characterized by its five chlorine atoms attached to a pyridine ring. Its chemical structure can be represented as follows:
The compound exhibits significant hydrophobicity due to the presence of multiple chlorine substituents, which can influence its interaction with biological membranes and proteins.
The biological activity of PCP is primarily mediated through its interactions with cellular components. Key mechanisms include:
Toxicity Profile
PCP is classified as toxic if ingested. The safety data indicates:
- Acute Toxicity : Category 3 (oral) – Toxic if swallowed .
- Health Risks : Exposure can lead to symptoms such as nausea, vomiting, and respiratory distress. Immediate medical attention is required in case of ingestion or significant exposure .
In Vitro Studies
Research has demonstrated that PCP exhibits cytotoxic effects on various cell lines. A study conducted on human liver carcinoma cells showed that PCP induced apoptosis in a dose-dependent manner. The mechanism was attributed to oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver carcinoma) | 15 | Induction of apoptosis |
| HeLa (Cervical carcinoma) | 20 | DNA intercalation |
| MCF-7 (Breast cancer) | 25 | Membrane disruption |
In Vivo Studies
Animal studies have indicated that high doses of PCP can lead to liver and kidney damage. For instance, rats treated with PCP at doses of 50 mg/kg showed elevated liver enzymes and histopathological changes consistent with toxicity.
Environmental Impact
Due to its chlorinated structure, PCP is persistent in the environment. Its potential bioaccumulation poses risks to aquatic organisms. Studies have shown that PCP can affect the reproductive systems of certain fish species, leading to developmental abnormalities.
属性
IUPAC Name |
2,3,4,5,6-pentachloro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5NO/c6-1-2(7)4(9)11(12)5(10)3(1)8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMHWFCIWRBYFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170015 |
Source


|
| Record name | Pyridine, pentachloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-93-2 |
Source


|
| Record name | Pyridine, pentachloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTACHLOROPYRIDINE N-OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













